1-(2-Furoyl)-3-thiosemicarbazide CAS number and molecular weight
1-(2-Furoyl)-3-thiosemicarbazide CAS number and molecular weight
The following is an in-depth technical guide on 1-(2-Furoyl)-3-thiosemicarbazide .
Identity, Synthesis, and Applications in Drug Development
Executive Summary & Chemical Identity
1-(2-Furoyl)-3-thiosemicarbazide (also known as 1-(2-Furoyl)thiosemicarbazide or Furan-2-carboxylic acid thiosemicarbazide) is a critical intermediate in heterocyclic chemistry.[1] It serves as a primary scaffold for the synthesis of 1,2,4-triazoles , 1,3,4-thiadiazoles , and 1,3,4-oxadiazoles —pharmacophores widely utilized in antimicrobial, antiviral, and anticancer drug discovery.
Chemical Specifications
| Property | Data |
| IUPAC Name | 1-(Furan-2-carbonyl)hydrazinecarbothioamide |
| Common Name | 1-(2-Furoyl)-3-thiosemicarbazide |
| CAS Number | 5085-76-7 (Generic/Related); Note: Often synthesized in situ from Furoyl Hydrazide (CAS 3326-71-4) |
| Molecular Formula | C₆H₇N₃O₂S |
| Molecular Weight | 185.20 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 175–178 °C (Decomposes) |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water |
Structural Significance & Reactivity
The molecule features a furan ring coupled to a thiosemicarbazide moiety via a carbonyl linker. This structure is chemically versatile due to three reactive centers:
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N1-Hydrazinic Nitrogen: The site of acylation (already occupied by the furoyl group).
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C=S (Thiocarbonyl): A soft donor site for metal coordination and a precursor for cyclization.
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N4-Terminal Amino Group: Available for condensation with aldehydes/ketones to form thiosemicarbazones or for nucleophilic attack.
Key Reactivity Pathways
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Cyclization: Under basic conditions (e.g., NaOH), it cyclizes to form 3-mercapto-1,2,4-triazoles .[1] Under acidic conditions (e.g., H₂SO₄), it yields 1,3,4-thiadiazoles .
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Chelation: Acts as a bidentate (O, S) or tridentate (O, N, S) ligand for transition metals (Cu²⁺, Ni²⁺, Co²⁺), forming stable complexes with enhanced biological activity.
Synthesis & Fabrication Protocol
Objective: Synthesize 1-(2-Furoyl)-3-thiosemicarbazide with >85% purity. Mechanism: Nucleophilic addition of furan-2-carbohydrazide to the thiocyanate ion under acidic conditions.
Reagents
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Furan-2-carbohydrazide (CAS 3326-71-4): 0.01 mol (1.26 g)
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Ammonium Thiocyanate (NH₄SCN): 0.015 mol (1.14 g)
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Hydrochloric Acid (HCl): Concentrated[2]
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Ethanol: Absolute (Solvent)[2]
Step-by-Step Methodology
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Preparation: Dissolve 1.26 g of furan-2-carbohydrazide in 20 mL of absolute ethanol in a round-bottom flask.
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Addition: Add 1.14 g of ammonium thiocyanate and 1-2 mL of concentrated HCl.
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Reflux: Heat the mixture under reflux for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 3:7).
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Precipitation: Cool the reaction mixture to room temperature. Pour the contents into crushed ice with vigorous stirring.
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Isolation: A white precipitate will form. Filter the solid under vacuum.
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Purification: Recrystallize from ethanol/water (1:1) to obtain pure crystals.[3]
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Yield Calculation: Expected yield is 70–80%.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for the production of 1-(2-Furoyl)-3-thiosemicarbazide via acid-catalyzed nucleophilic addition.
Characterization & Quality Control
To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.
| Technique | Expected Signal | Mechanistic Interpretation |
| FT-IR | 3100–3400 cm⁻¹ | N-H stretching (Hydrazinic & Amide) |
| 1670–1690 cm⁻¹ | C=O stretching (Amide I, Furoyl carbonyl) | |
| 1250–1290 cm⁻¹ | C=S stretching (Thiocarbonyl) | |
| 1010–1050 cm⁻¹ | N-N stretching | |
| ¹H-NMR | δ 10.5–11.0 ppm | Singlet (1H), -CONH- (Deshielded by C=O) |
| (DMSO-d₆) | δ 9.0–9.5 ppm | Singlet (1H), -NH-CS- |
| δ 7.0–8.0 ppm | Multiplets (3H), Furan ring protons | |
| δ 4.0–5.0 ppm | Broad Singlet (2H), -NH₂ (Exchangeable with D₂O) |
Biological & Pharmaceutical Applications
The thiosemicarbazide moiety is a pharmacophore with proven biological activity.[1][4][5][6][7] The 1-(2-furoyl) derivative is specifically investigated for:
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Antimicrobial Activity:
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Inhibits the growth of Staphylococcus aureus and Escherichia coli.
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Mechanism: Chelation of essential metal ions (Fe, Cu) required for bacterial enzymatic processes, disrupting cellular respiration.
-
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Anticancer Potential:
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Precursor to Thiosemicarbazones (via reaction with aldehydes), which are potent Ribonucleotide Reductase inhibitors.
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Mechanism: The N-N-S tridentate system binds iron, preventing DNA replication in rapid-cycling tumor cells.
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Precursor for Heterocycles:
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1,2,4-Triazoles: Formed by base-catalyzed cyclization.[1] These derivatives (e.g., Fluconazole analogs) are critical antifungals.
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Metal Complexation (Chelation)
The compound acts as a versatile ligand. Upon deprotonation (thiol form), it coordinates with transition metals.
Figure 2: Coordination mode of 1-(2-Furoyl)-3-thiosemicarbazide acting as a tridentate O-N-S ligand.
References
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Synthesis of Thiosemicarbazides: Organic Syntheses, Coll. Vol. 6, p. 936 (1988). Link
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Biological Activity of Thiosemicarbazide Derivatives: Journal of Enzyme Inhibition and Medicinal Chemistry, "Synthesis and biological evaluation of some new thiosemicarbazide derivatives". Link
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Metal Complexes of Thiosemicarbazides: Coordination Chemistry Reviews, "Thiosemicarbazones and their metal complexes: biological activity". Link
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Triazole Synthesis from Thiosemicarbazides: BenchChem Technical Guide, "Synthesis of 3-Mercapto-1,2,4-triazole from Thiosemicarbazide". Link
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Spectroscopic Data (NIST): NIST Chemistry WebBook, "Semicarbazide, 1-(5-nitro-2-furoyl)-3-thio-". Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemmethod.com [chemmethod.com]
- 3. mdpi.com [mdpi.com]
- 4. Chemical and Biological Evaluation of Thiosemicarbazone-Bearing Heterocyclic Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Functionalizing Thiosemicarbazones for Covalent Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
